molecular formula C27H16BrN3O B11709562 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B11709562
M. Wt: 478.3 g/mol
InChI Key: RVZVSJCDYHXCFW-UHFFFAOYSA-N
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Description

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that combines the structural features of dibenzofuran and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of dibenzofuran to obtain 8-bromodibenzofuran, followed by a series of coupling reactions to introduce the triazine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the dibenzofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted dibenzofuran derivatives, while oxidation and reduction can modify the triazine moiety.

Mechanism of Action

The mechanism of action of 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the dibenzofuran and triazine structures, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C27H16BrN3O

Molecular Weight

478.3 g/mol

IUPAC Name

2-(8-bromodibenzofuran-4-yl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H

InChI Key

RVZVSJCDYHXCFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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